Racemization in Direct Coupling to Benzoaza-15-crown-5
Direct carbodiimide-mediated coupling of Z-Pro-D-Leu-OH to benzoaza-15-crown-5 in the presence of 1-hydroxybenzotriazole (HOBt) resulted in measurable racemization of the C-terminal leucine residue, as quantified by HPLC analysis of the resulting diastereomers . This finding demonstrates that the peptide bond formation to the benzoaza-15-crown-5 nitrogen is inherently prone to configurational scrambling, even when using additives conventionally employed to suppress racemization. The pre-formed Boc-L-Leu-6-aminohexanoyl-benzoaza-15-crown-5 building block eliminates this on-resin racemization risk by providing the leucine residue in enantiomerically pure form prior to SPPS elongation, a critical advantage for applications where the L-configuration is functional.
| Evidence Dimension | Racemization during amide coupling to benzoaza-15-crown-5 |
|---|---|
| Target Compound Data | Boc-L-Leu-6-aminohexanoyl-benzoaza-15-crown-5 supplied as single (L) enantiomer; racemization step bypassed by design |
| Comparator Or Baseline | Z-Pro-D-Leu-OH coupled directly to benzoaza-15-crown-5 with DIC/HOBt; racemization detected by HPLC |
| Quantified Difference | Racemization observed for direct coupling; zero on-resin racemization for the pre-formed building block (qualitative comparison based on synthetic strategy) |
| Conditions | Solution-phase carbodiimide-mediated coupling; HPLC analysis of diastereomeric products |
Why This Matters
For procurement of peptide-crown ether building blocks destined for bioactive peptide sequences, the pre-formed enantiopure monomer eliminates a documented racemization pathway that would otherwise compromise stereochemical integrity and assay reproducibility.
- [1] N. V. Kulikov, S. S. Basok, N. G. Lukyanenko. Studies on the carbodiimide-mediated model couplings of Z-Pro-Leu-OH with benzoaza-15-crown-5. Int. J. Pept. Protein Res. 1993, 42(1), 20–23. View Source
